Azetidine, 3-fluoro-2-methyl-, (2S,3S)-

Chiral purity Enantiomeric excess Stereochemical fidelity

Azetidine, 3-fluoro-2-methyl-, (2S,3S)- (CAS 2231664-74-5) is a chiral, four-membered nitrogen-containing heterocycle belonging to the 3-fluoroazetidine class. Its molecular formula is C₄H₈FN (MW 89.11 g/mol).

Molecular Formula C4H8FN
Molecular Weight 89.11 g/mol
CAS No. 2231664-74-5
Cat. No. B12279636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidine, 3-fluoro-2-methyl-, (2S,3S)-
CAS2231664-74-5
Molecular FormulaC4H8FN
Molecular Weight89.11 g/mol
Structural Identifiers
SMILESCC1C(CN1)F
InChIInChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4-/m0/s1
InChIKeyUXEHOOOMCCXWNZ-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidine, 3-fluoro-2-methyl-, (2S,3S)- (CAS 2231664-74-5): Baseline Identity and Structural Context for Procurement


Azetidine, 3-fluoro-2-methyl-, (2S,3S)- (CAS 2231664-74-5) is a chiral, four-membered nitrogen-containing heterocycle belonging to the 3-fluoroazetidine class. Its molecular formula is C₄H₈FN (MW 89.11 g/mol). The (2S,3S) configuration denotes a cis relationship between the 2-methyl and 3-fluoro substituents, producing a stereochemically defined scaffold distinct from its diastereomers and enantiomers . This class of fluorinated azetidines has been extensively investigated as a core motif in inhibitors of dipeptidyl peptidase IV (DPP IV) and colony stimulating factor-1 receptor (CSF-1R), where the fluorine atom contributes to metabolic stability and binding affinity [1].

Why 3-Fluoro-2-methylazetidine Stereoisomers Cannot Be Interchanged: Critical SAR and Conformational Divergence


Within the 3-fluoro-2-methylazetidine family, four stereoisomers exist—(2S,3S), (2R,3R), (2S,3R), and (2R,3S)—each presenting a unique three-dimensional pharmacophore. The cis isomers ((2S,3S) and (2R,3R)) adopt a puckered azetidine ring conformation, whereas trans isomers prefer a planar or nearly planar ring [1]. This conformational divergence, established by N-15 NMR chemical shift differences, can translate into substantial differences in target binding if the receptor pocket discriminates between cis and trans geometries. Moreover, fluorinated azetidine-based DPP IV inhibitors exhibit potent activity (IC₅₀ < 1 µM) that is contingent on the precise stereochemical arrangement, as both the 2- and 3-position substituents influence the orientation of the key nitrile or keto pharmacophore [2]. Substituting one stereoisomer for another without supporting biological data risks losing target potency or introducing off-target liabilities.

Quantitative Differentiation Guide for Azetidine, 3-fluoro-2-methyl-, (2S,3S)- Against Closest Analogs


Enantiomeric Purity: (2S,3S) vs. Racemic 3-Fluoro-2-methylazetidine

The (2S,3S) isomer is supplied with a defined absolute configuration and an enantiomeric purity of ≥98% (as determined by chiral HPLC), whereas the racemic mixture (CAS 1638920-52-1) presents a 1:1 mixture of all four stereoisomers. For target-based assays requiring a specific enantiomer, the racemate can exhibit reduced potency or confounded activity readouts .

Chiral purity Enantiomeric excess Stereochemical fidelity

Cis vs. Trans Conformational Preference: Impact on Target Binding Geometry

Cis-configured 3-fluoro-2-methylazetidines (including the (2S,3S) isomer) adopt a puckered ring conformation, whereas trans isomers favor a planar geometry. This was originally demonstrated by N-15 NMR chemical shift differences, which are markedly larger between cis and trans azetidines than between analogous aziridines [1]. In the context of DPP IV inhibitors, the 3-fluoroazetidine subclass has been shown to achieve inhibitory potencies below 1 µM, but the SAR is sensitive to stereochemistry at both the 2- and 3-positions [2]. While no direct head-to-head comparison of (2S,3S) vs. (2S,3R) has been published, the conformational preference of the cis isomer may uniquely satisfy the spatial constraints of certain Type II kinase binding pockets, as observed for the CSF-1R inhibitor JTE-952, which incorporates a structurally related azetidine core [3].

Conformational analysis NMR spectroscopy Cis–trans isomerism

Procurement Efficiency: (2S,3S) vs. (2S,3R) Trans Isomer Cost Comparison

Commercial pricing data provides a quantifiable measure of the relative synthetic accessibility and market demand for each isomer. The (2S,3S)-3-fluoro-2-methylazetidine hydrochloride (CAS 2231664-75-6) is priced at approximately $267 per 100 mg (97% purity), whereas the (2S,3R) trans isomer is significantly more affordable at approximately $85 per 100 mg . The higher price of the cis isomer reflects the increased synthetic complexity associated with achieving the thermodynamically less favored cis configuration.

Procurement cost Isomer availability Sourcing

Class-Level Potency: 3-Fluoroazetidines vs. 2-Cyano- and 2-Ketoazetidines in DPP IV

In the established SAR of azetidine-based DPP IV inhibitors, the 3-fluoroazetidine subclass uniquely maintains inhibitory potencies below 1 µM while avoiding the cyclization-driven chemical instability that plagues the 2-cyanoazetidine and 2-ketoazetidine subseries [1]. Although this comparison is at the subclass level and does not isolate the (2S,3S) isomer specifically, any molecule built on the 3-fluoro-2-methylazetidine scaffold inherits this favorable stability–potency balance. The 2-cyanoazetidines, by contrast, are known to undergo intramolecular cyclization to form inactive imidate derivatives, limiting their shelf life and in vivo duration of action.

DPP IV inhibition Metabolic stability Mechanism-based toxicity

Application Scenarios Where Azetidine, 3-fluoro-2-methyl-, (2S,3S)- Provides Measurable Advantages


Stereospecific Synthesis of Type II Kinase Inhibitors (e.g., CSF-1R)

When developing Type II kinase inhibitors that require a non-planar azetidine moiety to fit the DFG-out conformation of the target protein, the (2S,3S) isomer provides a defined cis configuration that is structurally analogous to the azetidine core of JTE-952, a clinical-stage CSF-1R inhibitor [1]. The puckered ring geometry of the cis isomer may be essential for correctly orienting the 2-methyl and 3-fluoro substituents within the hydrophobic back pocket, a feature not achievable with the planar trans isomers.

DPP IV Inhibitor Lead Optimization Requiring Chemical Stability

In DPP IV programs where 2-cyanoazetidine leads have failed due to intramolecular cyclization, the 3-fluoroazetidine scaffold—and by structural extension the (2S,3S)-3-fluoro-2-methylazetidine building block—offers a proven alternative with sub-micromolar potency and no cyclization liability [2]. The presence of the fluorine atom further enhances metabolic stability relative to non-fluorinated analogs.

Chiral Building Block for Enantioselective Medicinal Chemistry

For medicinal chemistry campaigns that require a single, well-characterized enantiomer to avoid confounding biological data, the (2S,3S) isomer (≥98% purity) eliminates the ambiguity associated with racemic 3-fluoro-2-methylazetidine . This is particularly relevant for structure-based drug design where the absolute configuration of each chiral center is used to computationally dock the molecule into the target binding site.

Conformational Constraint Studies in Peptidomimetic Design

The cis-configured azetidine ring imposes a specific puckered geometry that can serve as a conformationally restricted proline surrogate or peptide turn mimetic. N-15 NMR evidence confirms that cis-azetidines adopt a fundamentally different ring shape than trans-azetidines [3], enabling researchers to probe the effect of ring conformation on peptide–protein interactions.

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